

Isotopic Purity of Fmoc-Met-OH-d3: A Technical Guide

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Compound of Interest

Compound Name: *Fmoc-Met-OH-d3*

Cat. No.: *B1448251*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Fmoc-L-Methionine-d3 (**Fmoc-Met-OH-d3**), a deuterated amino acid increasingly utilized in pharmaceutical research and development. The incorporation of deuterium in place of hydrogen at the S-methyl group of methionine can significantly alter the metabolic profile and pharmacokinetic properties of peptides and therapeutic proteins.^[1] Therefore, accurate determination of isotopic purity is critical for ensuring the quality, consistency, and performance of these molecules. This guide outlines the common analytical techniques and presents a workflow for the comprehensive characterization of **Fmoc-Met-OH-d3**.

Data Presentation: Isotopic and Chemical Purity

The isotopic and chemical purity of commercially available **Fmoc-Met-OH-d3** are key quality attributes. While specific values may vary between suppliers and batches, the following table summarizes typical specifications. It is crucial for researchers to obtain a certificate of analysis for each specific lot.

Parameter	Specification	Method	Reference
Isotopic Enrichment	≥ 98 atom % D	Mass Spectrometry, NMR	[2][3]
Chemical Purity	≥ 95% - 99%	HPLC	[2]
Enantiomeric Purity	≥ 99.8% (L-isomer)	Chiral HPLC	[4]

Experimental Protocols

The determination of isotopic purity for **Fmoc-Met-OH-d3** relies on a combination of analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

This protocol describes the use of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for the determination of isotopic enrichment.

1. Sample Preparation:

- Prepare a stock solution of **Fmoc-Met-OH-d3** in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL.
- Prepare a series of dilutions from the stock solution to determine the linear range of the instrument. A typical concentration for analysis is 1-10 µg/mL.
- Prepare a sample of non-deuterated Fmoc-Met-OH as a reference standard.

2. Liquid Chromatography:

- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.
- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 1-5 μ L.

3. Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Scan Mode: Full scan from m/z 100-500.
- Resolution: Set to a high resolution (e.g., > 60,000 FWHM) to resolve isotopic peaks.
- Data Analysis:
 - Extract the ion chromatogram for the $[M+H]^+$ ion of Fmoc-Met-OH (nominal m/z 372 for the non-deuterated and 375 for the d3-labeled).
 - From the mass spectrum of the d3-labeled compound, determine the relative intensities of the monoisotopic peak (M_0) and the peaks corresponding to the deuterated species ($M+1$, $M+2$, $M+3$).
 - The isotopic enrichment is calculated based on the relative abundance of the ion containing three deuterium atoms compared to the total abundance of all isotopic forms of the molecule.^[6]

Confirmation of Deuteration Site by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels.

1. Sample Preparation:

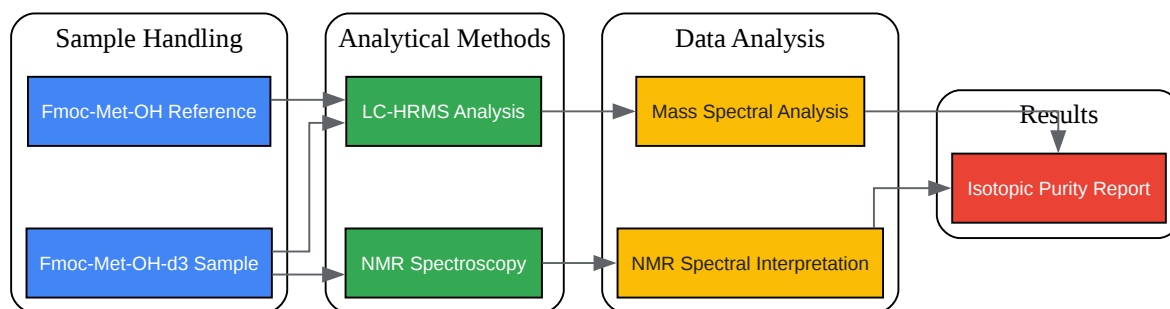
- Dissolve 5-10 mg of **Fmoc-Met-OH-d3** in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

2. NMR Analysis:

- ^1H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of the signal corresponding to the S-methyl protons (typically around 2.1 ppm for the non-deuterated compound) confirms deuteration at this position.
- ^2H NMR: Acquire a deuterium NMR spectrum. The presence of a signal in the deuterium spectrum at the chemical shift corresponding to the S-methyl group provides direct evidence of deuteration at that site.
- ^{13}C NMR: In the carbon NMR spectrum, the signal for the carbon atom attached to the deuterium atoms will appear as a multiplet due to C-D coupling and will be at a slightly different chemical shift compared to the non-deuterated analog.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the isotopic purity of **Fmoc-Met-OH-d3**.



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Caption: Workflow for Isotopic Purity Determination.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. bocsci.com [bocsci.com]
- 3. cdn isotopes.com [cdn isotopes.com]
- 4. Fmoc-Met-OH [cem.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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